molecular formula C9H12O3S B1651098 [4-(Methanesulfonylmethyl)phenyl]methanol CAS No. 1227370-65-1

[4-(Methanesulfonylmethyl)phenyl]methanol

Cat. No.: B1651098
CAS No.: 1227370-65-1
M. Wt: 200.26
InChI Key: SYQAHAMSZLVYEQ-UHFFFAOYSA-N
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Description

[4-(Methanesulfonylmethyl)phenyl]methanol: is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . It is characterized by the presence of a methanesulfonylmethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfonylmethyl)phenyl]methanol typically involves the reaction of 4-methylsulfonyl acetophenone with phenylhydrazine hydrochloride under Fischer indole synthesis conditions . The reaction conditions are mild and allow for the inclusion of various functional groups, making it a versatile synthetic route.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methanesulfonylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfone derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the methanesulfonylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Substitution reactions often involve and under mild conditions.

Major Products: The major products formed from these reactions include various sulfone, alcohol, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, [4-(Methanesulfonylmethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . It serves as a building block for the synthesis of biologically active molecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(Methanesulfonylmethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group plays a crucial role in modulating the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biochemical processes.

Comparison with Similar Compounds

  • [4-(Methylsulfonyl)phenyl]methanol
  • [4-(Ethanesulfonylmethyl)phenyl]methanol
  • [4-(Propylsulfonylmethyl)phenyl]methanol

Comparison: Compared to its similar compounds, [4-(Methanesulfonylmethyl)phenyl]methanol is unique due to its specific methanesulfonylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .

Properties

IUPAC Name

[4-(methylsulfonylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQAHAMSZLVYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270210
Record name 4-[(Methylsulfonyl)methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227370-65-1
Record name 4-[(Methylsulfonyl)methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227370-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Methylsulfonyl)methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.0 M solution of diisobutylaluminum hydride in toluene (44 mL, 44 mmol) was added slowly drop-wise to a 0° C. solution of methyl 4-(methanesulfonylmethyl)benzoate (4.00 g, 17.5 mmol) and toluene (220 mL). After the addition was complete, the reaction mixture was warmed to room temperature, then stirred at room temperature for 16 hours. After this time, thin-layer chromatography indicated some starting material to remain. The reaction mixture was cooled to 0° C., then additional 1.0 M diisobutylaluminum hydride in toluene (44 mL, 44 mmol) was added slowly drop-wise to the cold reaction mixture. The reaction mixture was warmed to room temperature, and then stirred for 20 minutes. The reaction mixture was again cooled to 0° C. Ethyl acetate (50 mL) was added followed by methanol (1 mL). The reaction mixture was allowed to stand for 6 minutes at 0° C., during which time the mixture became cloudy and thick. A saturated aqueous solution of sodium potassium tartrate was added, and the heterogeneous mixture was warmed to room temperature. Water and additional ethyl acetate (50 mL) were added. The organic phase was separated, dried over MgSO4, filtered, and concentrated to give 2.18 g (62%) of (4-methane-sulfonylmethyl-phenyl)-methanol as a white solid.
Quantity
50 mL
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1 mL
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50 mL
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44 mL
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4 g
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220 mL
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44 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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